6-bromo-5-fluoro-1,2,3-benzothiadiazole
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Overview
Description
6-bromo-5-fluoro-1,2,3-benzothiadiazole is a heterocyclic compound that contains bromine, fluorine, and sulfur atoms within its structure. This compound is part of the benzothiadiazole family, which is known for its applications in organic electronics, particularly in the development of semiconductors and photovoltaic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-fluoro-1,2,3-benzothiadiazole typically involves the bromination and fluorination of benzothiadiazole derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to introduce the desired substituents onto the benzothiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-fluoro-1,2,3-benzothiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
Substitution Products: Various substituted benzothiadiazole derivatives.
Coupling Products: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
6-bromo-5-fluoro-1,2,3-benzothiadiazole has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors in light-emitting diodes and photovoltaic devices.
Material Science: Incorporated into polymers to enhance their electronic properties and stability.
Chemical Sensors: Utilized in the development of sensors for detecting various chemical species.
Mechanism of Action
The mechanism of action of 6-bromo-5-fluoro-1,2,3-benzothiadiazole in organic electronics involves its ability to act as an electron-withdrawing group. The presence of bromine and fluorine atoms increases the electron affinity of the compound, which helps in lowering the band gap of the semiconducting materials. This enhances the efficiency of charge transport and improves the overall performance of electronic devices .
Comparison with Similar Compounds
Similar Compounds
- 4,7-dibromo-5,6-difluoro-1,2,3-benzothiadiazole
- 5-bromo-2,1,3-benzothiadiazole
- 4,7-dibromo-2,1,3-benzothiadiazole
Uniqueness
6-bromo-5-fluoro-1,2,3-benzothiadiazole is unique due to its specific substitution pattern, which provides a balance between electron-withdrawing effects and steric hindrance. This makes it particularly useful in fine-tuning the electronic properties of materials for specific applications .
Properties
CAS No. |
2680539-50-6 |
---|---|
Molecular Formula |
C6H2BrFN2S |
Molecular Weight |
233.1 |
Purity |
95 |
Origin of Product |
United States |
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